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molecular formula C11H17N B3017752 N-(1-phenylethyl)propan-1-amine CAS No. 66896-60-4

N-(1-phenylethyl)propan-1-amine

Cat. No. B3017752
M. Wt: 163.264
InChI Key: MQOWUQJOBIHPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464847

Procedure details

Introduce 23 ml of propylamine into 200 ml of dimethylformamide, add 32 g of caesium carbonate and 9.25 g of α-methylbenzyl bromide. Leave for 4 hours at room temperature. Evaporate to dryness and take up with water. Extract with ethyl acetate, dry over anhydrous sodium sulphate and evaporate to dryness to obtain the expected product.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
caesium carbonate
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:11][CH:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[CH2:1]([NH:4][CH:12]([CH3:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:2][CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
caesium carbonate
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9.25 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Leave for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporate to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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